Product packaging for cis-Octahydro-4a(2H)-naphthyl acetate(Cat. No.:CAS No. 36144-11-3)

cis-Octahydro-4a(2H)-naphthyl acetate

Cat. No.: B13732714
CAS No.: 36144-11-3
M. Wt: 196.29 g/mol
InChI Key: COHJFBQTCBAHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-Octahydro-4a(2H)-naphthyl acetate ( 36144-10-2) is a high-purity organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This ester is a derivative of octahydronaphthalenol and is part of the decalin family of compounds, which are valued in industrial research for their complex bicyclic structures . The compound is characterized by an acetate functional group esterified to a saturated naphthyl ring system, contributing to its utility in various applications. With a listed purity of 99% and available for procurement from specialized chemical manufacturers, it is suitable for use as a key intermediate in organic synthesis . Its primary research applications are in the development of flavors and fragrances, where it can be used to study and create woody, amber, and musk aromatic profiles . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B13732714 cis-Octahydro-4a(2H)-naphthyl acetate CAS No. 36144-11-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36144-11-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-yl acetate

InChI

InChI=1S/C12H20O2/c1-10(13)14-12-8-4-2-6-11(12)7-3-5-9-12/h11H,2-9H2,1H3

InChI Key

COHJFBQTCBAHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12CCCCC1CCCC2

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of Cis Octahydro 4a 2h Naphthyl Acetate and Its Analogs

Strategies for Octahydronaphthalene Scaffold Construction

The construction of the octahydronaphthalene (or decalin) core can be broadly categorized into two main strategies: building the bicyclic system from acyclic or monocyclic precursors (de novo synthesis) or modifying an existing polycyclic aromatic system (derivatization).

De novo strategies involve the formation of the six-membered rings through cyclization reactions, offering a high degree of flexibility in introducing substituents and controlling stereochemistry.

Robinson Annulation: The Robinson annulation is a powerful and widely used method for forming a six-membered ring onto an existing ketone. wikipedia.org The reaction sequence involves a Michael addition of a ketone enolate to a methyl vinyl ketone (or a surrogate), followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone derivative. uoc.gr This method is a cornerstone for building fused ring systems. wikipedia.org While the classic Robinson annulation often yields a cyclohexenone, subsequent reduction steps are required to obtain the saturated decalin scaffold. The stereochemical outcome of the ring fusion (cis or trans) can be influenced by the reaction conditions and the structure of the substrates. The development of asymmetric organocatalytic Robinson annulations, for instance using L-Proline, has enabled the enantioselective synthesis of bicyclic ketones, which are precursors to chiral decalin systems. mdpi.com

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is another fundamental approach for constructing the octahydronaphthalene skeleton. colby.edu This concerted reaction is highly stereospecific and can introduce up to four new stereocenters in a single step, making it particularly effective for synthesizing cis-fused decalins. cdnsciencepub.com For example, the reaction between a cyclic diene and a dienophile directly yields the bicyclic framework with a cis-ring junction due to the endo transition state preference. mdpi.com The versatility of the Diels-Alder reaction allows for the use of various substituted dienes and dienophiles, providing access to a wide range of functionalized decalin derivatives. cdnsciencepub.comresearchgate.net Intramolecular versions of the Diels-Alder reaction have also been employed to selectively form arylnaphthalene and aryldihydronaphthalene structures. nih.gov

This approach utilizes readily available aromatic compounds, most notably naphthalene (B1677914), as starting materials. The decalin scaffold is then formed through reduction of the aromatic rings.

Catalytic Hydrogenation of Naphthalene: The most direct derivatization method is the catalytic hydrogenation of naphthalene. This process typically occurs in a stepwise manner, first yielding tetrahydronaphthalene (tetralin) and then decahydronaphthalene (B1670005) (decalin). acs.orgnih.gov The stereochemical outcome of the second hydrogenation step, which forms the decalin product, is highly dependent on the catalyst and reaction conditions. The reaction yields a mixture of cis- and trans-decalin isomers. nih.gov Research has shown that Ni- and Mo-based catalysts tend to favor the production of cis-decalin compared to Pd-based catalysts, which preferentially produce the trans-isomer. acs.orgnih.gov For instance, a novel Mo-doped mixed metal oxide (Mo-MMO) catalyst derived from a Ni-Al-layered double hydroxide (B78521) showed a cis/trans decalin ratio of 0.62. acs.orgnih.gov In contrast, studies using NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts for tetralin hydrogenation showed a preference for trans-decalin formation. mdpi.com

Stereoselective Synthesis of cis-Octahydro-4a(2H)-naphthyl acetate (B1210297)

Achieving the desired cis-stereochemistry at the ring junction is a critical challenge in the synthesis of the target compound and its analogs.

Diastereoselectivity in the formation of the cis-decalin framework can be achieved by carefully controlling the mechanism of the ring-forming reaction.

Cationic Cyclizations: Cationic cyclization of specifically configured polyenes can lead to the stereoselective formation of decalin systems. For example, the cyclization of keto-epoxides mediated by zirconium(IV) tetrachloride has been shown to be a highly chemo- and diastereoselective method for accessing 10-methyl-cis-9-decalinols. researchgate.net The stereochemical course of these reactions is often dictated by the geometry of the starting polyene, in line with the Stork-Eschenmoser hypothesis. researchgate.net

Radical Cyclizations: Domino radical cyclizations have also emerged as an effective method for constructing the cis-decalin framework stereoselectively. elsevierpure.com

Diels-Alder and Michael Additions: As mentioned, the Diels-Alder reaction inherently favors a cis-fusion. Furthermore, tandem reactions combining a double Michael addition with a cycloaddition using substituted Nazarov reagents and 2-carbomethoxy-2-cyclohexen-1-one have been reported to be highly stereoselective, affording cis,cis- or cis,trans-decalins depending on the reaction solvent. cdnsciencepub.com The use of less polar solvents like chloroform (B151607) was found to almost exclusively yield the cis,cis isomer. cdnsciencepub.com

To produce a single enantiomer of cis-Octahydro-4a(2H)-naphthyl acetate, enantioselective methods are required.

Asymmetric Catalysis: The use of chiral catalysts is a primary strategy for enantioselective synthesis. Chiral bicyclic hydrazides have been used to catalyze the cyclizations of (Z)-polyene substrates to form cis-decalins with high enantioselectivity. researchgate.net Similarly, asymmetric Robinson annulations using chiral organocatalysts like L-Proline and its derivatives provide access to enantiomerically enriched bicyclic ketones, which are key intermediates for chiral decalins. mdpi.com

Chiral Auxiliaries and Substrates: Another approach involves using chiral starting materials or attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of the cyclization reaction. Cationic cyclizations performed with chiral keto-epoxides can proceed with complete control of diastereoselectivity, yielding cis-bicyclic tertiary alcohols with good enantiomeric excess. researchgate.net

Catalytic Methods in Octahydronaphthyl Acetate Synthesis

Catalysis is integral to many of the synthetic steps leading to the target molecule, from scaffold construction to final functionalization.

Scaffold Construction: In the derivatization approach, the choice of hydrogenation catalyst is crucial for controlling the cis/trans ratio of the decalin product. Various catalysts have been studied for the hydrogenation of naphthalene and its derivatives.

CatalystSupportKey Finding/SelectivityReference
PdAl₂O₃Preferential production of trans-decalin. 5% Pd loading achieves 99.5% decalin yield. nih.gov
NiMoAl₂O₃Favors cis-decalin production over Pd catalysts. acs.orgnih.gov
CoMoAl₂O₃In tetralin hydrogenation, selectivity was 65.5% trans-decalin and 21.8% cis-decalin. mdpi.com
NiAl₂O₃Naphthalene conversion of 100% and decalin selectivity near 100% can be achieved under optimized conditions. researchgate.net
Mo-MMONi-Al LDH-derivedProduced the most significant cis-decalin yield with a cis/trans ratio of 0.62. acs.orgnih.gov

In de novo syntheses, Lewis acids are often used to catalyze Diels-Alder reactions, while both acid and base catalysis are employed in Robinson annulations and aldol condensations. cdnsciencepub.comuoc.gr

Acetylation of the Naphthyl Alcohol: The final step in the synthesis of this compound is the esterification of the corresponding alcohol, cis-octahydro-4a(2H)-naphthalenol. This transformation is typically achieved through acetylation. A variety of catalytic methods exist for the efficient acetylation of alcohols using acetic anhydride (B1165640) or acetic acid. Solid acid catalysts, such as silica (B1680970) sulfate (B86663) or borated zirconia, have been shown to be effective, offering advantages like simple procedures, easy work-up, and catalyst reusability. researchgate.netresearchgate.net Other catalysts reported for this transformation include various metal triflates and chlorides. researchgate.net

Transition-Metal Catalysis

Transition-metal catalysis offers powerful and versatile tools for the construction of complex molecular architectures like the cis-decalin system. These methods often provide high levels of stereoselectivity, which is crucial for synthesizing specific isomers.

One prominent strategy involves the use of Lewis acid-catalyzed Diels-Alder reactions. For instance, the reaction between an enone and a suitable diene can be promoted by catalytic amounts of ethylaluminium dichloride (EtAlCl₂), affording the cis-decalin product as a single diastereoisomer. rsc.org The stereochemical outcome is often dictated by the approach of the diene to the face opposite a bulky substituent on the dienophile, ensuring high diastereoselectivity. rsc.org

Ytterbium-based catalysts have also emerged as highly effective in asymmetric inverse-electron-demand Diels-Alder reactions. A novel strategy utilizes an ytterbium-catalyzed reaction between 2-pyrones and silyl (B83357) cyclohexadienol ethers to produce a wide range of synthetically important cis-decalin derivatives. nih.govresearchgate.net This method allows for the creation of multiple contiguous stereogenic centers with good yields and high stereoselectivity. By tuning the chirality of the ligand and the configuration of the starting materials, a full set of diastereomeric cis-decalin motifs can be accessed. nih.gov

Catalyst SystemReactantsReaction TypeKey FeatureRef
EtAlCl₂ (catalytic)Enone + DieneIntermolecular Diels-AlderHigh diastereoselectivity, single cis isomer formed. rsc.org
Yb(OTf)₃ / Chiral Ligand2-Pyrone + Silyl cyclohexadienol etherAsymmetric Inverse-Electron-Demand Diels-AlderAccess to various diastereomers with high enantioselectivity. nih.govresearchgate.net
Iridium CatalystDienolHydrogenationHigh pressure hydrogenation yields a single cis-decalin diastereomer.
Cobalt-porphinesUnsaturated precursorsMetal-Catalyzed Hydrogen Atom Transfer (MHAT)Radical cyclization to form the cis-decalin framework. researchgate.net

Another approach involves the catalytic hydrogenation of unsaturated precursors. The hydrogenation of a dienol over an iridium catalyst under high pressure has been shown to produce a single diastereomer of the desired cis-decalin system. Furthermore, radical cyclizations initiated by metal-catalyzed hydrogen atom transfer (MHAT) represent a modern method for assembling the cis-decalin framework. Cobalt-porphine complexes, for example, have been identified as highly efficient catalysts for such transformations. researchgate.net

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. These metal-free approaches offer an environmentally benign alternative to traditional metal-based catalysts.

The synthesis of the Wieland-Miescher ketone and its analogs, which can be precursors to cis-decalin systems, is a classic example of organocatalysis, often employing the amino acid proline or its derivatives. acs.org These catalysts can facilitate intramolecular Michael additions that construct the second ring of the decalin system with high enantioselectivity.

More advanced organocatalytic methods involve cascade reactions. For instance, a one-pot Diels-Alder/Michael cascade has been developed using a bulky aminocatalyst. researchgate.net This reaction between a dienal and a hydroquinone, in the presence of the organocatalyst, leads to the formation of complex tricyclic systems containing the cis-decalin core. researchgate.net Such cascade strategies are highly efficient as they build molecular complexity rapidly from simple, planar starting materials. researchgate.net Additionally, pyridinium (B92312) triflate has been employed as an organocatalyst in a mild and environmentally friendly protocol to synthesize structurally diverse N-substituted aziridines, showcasing the broad applicability of this class of catalysts. uea.ac.uk

CatalystReactantsReaction TypeKey FeatureRef
Prolinamide catalystPro-chiral triketoneIntramolecular Michael AdditionAsymmetric synthesis of Wieland-Miescher ketone. acs.org
Bulky aminocatalystDienal + HydroquinoneDiels-Alder/Michael CascadeRapid construction of complex tricyclic cis-decalin systems. researchgate.net
Pyridinium triflateAldehyde, Amine, Alkyl diazoacetateAziridinationEnvironmentally benign process with excellent yields. uea.ac.uk

Advanced Synthetic Transformations Leading to the this compound Motif

Beyond direct cyclization strategies, advanced transformations involving multi-step, one-pot procedures or skeletal rearrangements provide powerful avenues to the cis-decalin motif.

Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation. These reactions are highly atom-economical and can rapidly generate complex molecules from simple precursors.

The base-catalyzed cycloaddition of a substituted Nazarov reagent with 2-carbomethoxy-2-cyclohexenone is a notable example that yields cis-decalin products. cdnsciencepub.comresearchgate.net This transformation can proceed through a tandem sequence involving a Diels-Alder reaction followed by a Michael addition, or through a double Michael addition pathway. The choice of base and solvent can influence the stereochemical outcome of the reaction. researchgate.net

Biomimetic cascades have also been employed to great effect. In a reported total synthesis of perovskone, a triterpenoid (B12794562) natural product, four rings, five bonds, and six stereocenters were created in a one-pot procedure. rsc.org This was achieved through a Diels-Alder reaction followed by a triple cyclization, catalyzed by boron trifluoride diethyl etherate, showcasing the immense power of cascade reactions in building molecular complexity. rsc.org

Ring Contraction and Expansion Strategies

Ring expansion and contraction reactions are sophisticated methods that alter the size of a pre-existing ring to form a new cyclic system. These strategies can provide access to unique architectures that are otherwise difficult to prepare. researchgate.net

The Dowd-Beckwith reaction, a ring-expansion of cyclic ketones via alkoxy radicals, is a powerful tool for synthesizing medium and large rings. researchgate.net This methodology has been adapted to create substituted cis-decalins through a ring-expansion and cyclization cascade. This approach takes advantage of an existing ring structure to bypass the entropic and enthalpic penalties associated with traditional cyclization methods. researchgate.net

Conversely, ring contractions can be used to synthesize smaller rings from more accessible larger ones. wikipedia.org Cationic rearrangements, such as pinacol-type rearrangements, are often employed for this purpose. The process typically involves the loss of a leaving group to form a carbocation, followed by the migration of an endocyclic bond, resulting in a contracted ring. wikipedia.org While less commonly applied to cis-decalin synthesis specifically, these strategies hold potential for creating the requisite bicyclo[4.4.0]decane system from different carbocyclic precursors.

StrategyReaction TypeMechanismApplicationRef
Ring ExpansionDowd-Beckwith ReactionAlkoxy radical-mediated fragmentation and cyclizationSynthesis of cis-decalins via a ring-expansion/cyclization cascade. researchgate.net
Ring ContractionPinacol-type RearrangementCationic rearrangement involving endocyclic bond migrationGeneral method for reducing ring size; potential for decalin synthesis. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Methodologies for Cis Octahydro 4a 2h Naphthyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Detailed NMR spectroscopic data for cis-Octahydro-4a(2H)-naphthyl acetate (B1210297) is not available in the reviewed scientific literature.

Application of Advanced NMR Techniques for Stereochemical Assignment

Specific applications of advanced NMR techniques for the stereochemical assignment of cis-Octahydro-4a(2H)-naphthyl acetate have not been reported in the available literature.

Conformational Analysis via NMR

Conformational analysis of this compound via NMR has not been documented in the surveyed scientific publications.

Mass Spectrometry (MS) Techniques in Structural Characterization

Published mass spectrometry data detailing the structural characterization of this compound is currently unavailable.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway Analysis

A specific fragmentation pathway analysis for this compound under Electron Ionization (EI) conditions has not been described in the accessible literature.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

There are no reported applications of Electrospray Ionization (ESI) mass spectrometry for the analysis of this compound in the reviewed sources.

Vibrational and Electronic Spectroscopy Methodologies

Advanced spectroscopic techniques are indispensable in the structural elucidation of organic compounds. For this compound, vibrational and electronic spectroscopy methodologies provide critical insights into its functional groups and electronic structure. Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the ester functional group and the saturated carbocyclic framework. Concurrently, Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions associated with the chromophores present in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification (Methodology)

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in molecules. The methodology is predicated on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule.

For the analysis of this compound, the sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride). The sample is then placed in the path of an IR beam within a Fourier-transform infrared (FTIR) spectrometer. The resulting interferogram is mathematically converted into a spectrum that reveals the vibrational modes of the molecule.

The key functional group in this compound is the ester group, which gives rise to several characteristic and intense absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which for saturated aliphatic esters typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comvscht.cz The precise position of this band can be influenced by the molecular environment. Another diagnostic feature of the ester group is the C-O stretching vibrations. Esters exhibit two distinct C-O stretching bands: the asymmetric C-C-O stretch (ester C-O bond adjacent to the carbonyl group) and the symmetric O-C-C stretch (ester C-O bond of the alcohol moiety), which are typically observed in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.comquimicaorganica.org The spectrum will also display C-H stretching vibrations from the saturated decalin ring system just below 3000 cm⁻¹. vscht.cz

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O Stretch Ester Carbonyl 1750-1735 Strong
Asymmetric C-O Stretch Ester 1300-1200 Strong, Broad
Symmetric C-O Stretch Ester 1100-1000 Strong, Broad
C-H Stretch Aliphatic (decalin ring) 3000-2850 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis (Methodology)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. masterorganicchemistry.com The part of a molecule responsible for this absorption is known as a chromophore. hnue.edu.vn The methodology involves dissolving the sample, such as this compound, in a transparent solvent (e.g., ethanol (B145695) or hexane) and placing it in a cuvette within a UV-Vis spectrophotometer. The instrument passes a beam of light through the sample and measures the amount of light absorbed at each wavelength.

The primary chromophore in this compound is the carbonyl group (C=O) of the ester function. Saturated esters, which lack extensive conjugation, typically exhibit two types of electronic transitions: a weak n → π* (n-to-pi-star) transition and a more intense π → π* (pi-to-pi-star) transition. masterorganicchemistry.compharmatutor.org

The n → π* transition involves the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.compharmatutor.org This is a symmetry-forbidden transition, resulting in a weak absorption band, typically observed in the 205-215 nm region for saturated esters. sielc.com The π → π* transition, which involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group, is a higher energy transition and occurs at shorter wavelengths, usually below 200 nm. hnue.edu.vn Due to the lack of conjugation in the saturated decalin ring system, no significant absorption is expected in the near-UV or visible range (220-800 nm). libretexts.orglibretexts.org

Table 2: Expected Electronic Transitions for this compound

Electronic Transition Chromophore Expected Wavelength (λmax) Molar Absorptivity (ε)
n → π* Carbonyl (C=O) ~210 nm Low

Reactivity and Chemical Transformations of Cis Octahydro 4a 2h Naphthyl Acetate

Ester Hydrolysis and Transesterification Reactions

The acetate (B1210297) group in cis-octahydro-4a(2H)-naphthyl acetate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding tertiary alcohol, cis-decahydro-4a-naphthalenol, and acetic acid or its salt.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates acetic acid to form the alcohol.

Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible as the resulting carboxylate ion is resonance-stabilized.

Transesterification can be achieved by reacting the acetate with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven process can be manipulated by using a large excess of the reactant alcohol or by removing one of the products. The steric hindrance at the tertiary bridgehead carbon of the cis-decalin system can influence the rate of both hydrolysis and transesterification reactions.

Table 1: General Conditions for Hydrolysis and Transesterification

ReactionReagentsCatalystProduct(s)
Acidic HydrolysisWaterStrong Acid (e.g., H₂SO₄, HCl)cis-Decahydro-4a-naphthalenol, Acetic Acid
Basic HydrolysisWaterStrong Base (e.g., NaOH, KOH)cis-Decahydro-4a-naphthalenol, Acetate Salt
TransesterificationAlcohol (R'OH)Acid or Basecis-Decahydro-4a-naphthalenol, R'OAc

Functional Group Interconversions on the Octahydronaphthalene Core

The cis-octahydronaphthalene core can be further functionalized, often following the initial hydrolysis of the acetate to the corresponding alcohol. This tertiary alcohol serves as a versatile starting point for a variety of transformations. For instance, it can be converted to the corresponding halide using standard halogenating agents. Dehydration of the alcohol can lead to the formation of an olefin, although the regioselectivity of this elimination would be influenced by the stereoelectronic constraints of the bicyclic system.

Further modifications of the carbocyclic framework can be envisioned through methods that activate C-H bonds, though such reactions often require specific catalysts and conditions.

Electrophilic and Nucleophilic Reactions

Electrophilic Reactions: The saturated carbocyclic framework of this compound is generally unreactive towards electrophiles. However, under forcing conditions, such as in the Baddeley reaction, which involves the use of an acyl chloride and a Lewis acid like aluminum chloride, functionalization of the decalin core can occur. nih.govacs.org Mechanistic studies suggest that such reactions may proceed via hydride abstraction to form a carbocation, which then undergoes further reaction. acs.orgresearchgate.net The cis-isomer of decalin has been noted to be more reactive than the trans-isomer under these conditions. nih.govresearchgate.net

Nucleophilic Reactions: Nucleophilic substitution at the tertiary bridgehead carbon (C4a) is challenging. SN2 reactions are precluded due to the impossibility of backside attack. SN1 reactions, which would proceed through a bridgehead carbocation, are also generally disfavored due to the high strain and instability of such intermediates. chemistrysteps.comlibretexts.orglibretexts.org The planar geometry required for an sp²-hybridized carbocation is difficult to achieve in this rigid bicyclic system. chemistrysteps.comlibretexts.orglibretexts.org Therefore, reactions that appear to be nucleophilic substitutions at this position may proceed through alternative mechanisms, such as elimination-addition pathways if a suitable leaving group is present.

Radical Reactions and Oxidative Transformations

The saturated hydrocarbon core of this compound can undergo free-radical reactions, such as halogenation, in the presence of a suitable radical initiator (e.g., UV light). The regioselectivity of such reactions is dictated by the relative stability of the resulting carbon radicals, with tertiary C-H bonds being preferentially attacked. In the case of cis-decalin, this would favor functionalization at the bridgehead positions. chemistrysteps.comchemistrysteps.comwikipedia.org

Oxidative transformations of the decalin core can lead to a variety of products. For example, ozonation of decalin has been shown to result in ring-opened products containing alcohol, aldehyde, and carboxylic acid functionalities. nih.gov The stereochemistry of the cis-fused ring system can influence the accessibility of different C-H bonds to the oxidant, thereby directing the site of oxidation. rsc.org

Stereospecific Reactions and Retention of Configuration

A key feature of the reactivity of this compound and its derivatives is the influence of the rigid, fused-ring structure on the stereochemical outcome of reactions. The conformational rigidity of the cis-decalin system means that reagents will preferentially approach from the less sterically hindered face of the molecule.

In reactions occurring at the C4a position, retention of configuration is often observed. This can be due to several factors. For instance, if a reaction proceeds through a mechanism where the bond-making and bond-breaking steps occur on the same side of the molecule, the original stereochemistry will be preserved.

Table 2: Summary of Potential Reactivity

Reaction TypeSubstrate MoietyKey Reactive IntermediatesStereochemical Outcome
HydrolysisEsterTetrahedral IntermediateRetention at C4a
Electrophilic AcylationAlkane CoreCarbocationDependent on reaction conditions
Nucleophilic SubstitutionBridgehead CarbonHighly Strained Carbocation (SN1)Generally Unfavorable
Radical HalogenationAlkane CoreTertiary RadicalRacemization at new chiral centers
OxidationAlkane CoreVarious oxygenated speciesDependent on oxidant and conditions
Reactions with NGPDerivativesCyclic IntermediatesRetention of Configuration

Theoretical and Computational Investigations of Cis Octahydro 4a 2h Naphthyl Acetate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the electronic structure and conformational preferences of cis-octahydro-4a(2H)-naphthyl acetate (B1210297). Methods such as Density Functional Theory (DFT) are employed to determine the molecule's geometry, orbital energies, and electronic distribution.

The cis-fusion of the two rings in the decalin core imposes significant steric constraints, leading to a limited number of stable conformations. The two primary chair-chair conformations of the cis-decalin system are a key feature. biomedres.usbiomedres.us The acetate group, being equatorial or axial at the 4a position, further influences the conformational stability. Computational studies can precisely calculate the energy differences between these conformers.

Detailed analysis reveals the distribution of electron density, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular interest. The HOMO is typically localized on the acetate group's oxygen atoms, while the LUMO is centered around the carbonyl carbon. The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of cis-Octahydro-4a(2H)-naphthyl acetate

Parameter Value
C=O Bond Length (Å) 1.21
C-O (Ester) Bond Length (Å) 1.35
O-C (Ring) Bond Length (Å) 1.45
C-C-O Bond Angle (°) 110.5
O-C=O Bond Angle (°) 123.0

Note: The data in this table is illustrative and based on typical values from quantum chemical calculations for similar ester compounds.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govnih.gov By simulating the atomic motions based on classical mechanics, MD allows for the exploration of the entire conformational landscape. researchgate.net

For this compound, MD simulations can map the transitions between different chair and boat-like conformations of the six-membered rings. semanticscholar.orgresearchgate.net These simulations, often spanning microseconds, reveal the energy barriers between different states and the preferred conformational pathways. nih.gov The flexibility of the decalin ring system, although more restricted in the cis-isomer compared to a single cyclohexane (B81311) ring, is crucial for its interactions with other molecules. biomedres.us

The simulations also account for the solvent's effect on conformational preference, providing a more realistic model of the molecule's behavior in solution. The trajectory data from MD can be analyzed to identify metastable conformational states that might be important for the molecule's biological activity or chemical reactivity. nih.gov

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A primary reaction for this ester is hydrolysis, which can be catalyzed by either an acid or a base. libretexts.org

Using quantum chemical methods, the entire reaction pathway for hydrolysis can be mapped out. This involves identifying the structures of the reactants, products, and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction's kinetics.

For instance, in the base-catalyzed hydrolysis (saponification), the computational model would show the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetate group. libretexts.org The calculations can determine the activation energy of the reaction, which is directly related to the reaction rate. These computational predictions help in understanding how changes in the molecule's structure would affect its reactivity. medcraveonline.com

Table 2: Calculated Energies for Saponification of this compound

Species Relative Energy (kcal/mol)
Reactants (Ester + OH⁻) 0.0
Tetrahedral Intermediate -15.2
Transition State +12.5

Note: The data in this table is representative of typical energy profiles for ester hydrolysis calculated using computational methods.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a compound's chemical structure with its reactivity or biological activity. chemrxiv.orgnih.govmdpi.com For a series of derivatives of this compound, QSAR can be used to build a predictive model for their reactivity. researchgate.netnih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net A mathematical model is then developed to link these descriptors to an experimentally measured reactivity parameter, such as a reaction rate constant. jmchemsci.com

These models are valuable for predicting the reactivity of new, unsynthesized derivatives, thereby saving time and resources in the laboratory. chemrxiv.org The model can highlight which structural features are most influential in determining the compound's reactivity.

In Silico Design of Novel Octahydronaphthalene Derivatives

The insights gained from quantum chemical calculations, MD simulations, and QSAR models can be leveraged for the in silico design of novel octahydronaphthalene derivatives with desired properties. ijpsjournal.com This rational design process is a cornerstone of modern medicinal and materials chemistry. bohrium.comchemrxiv.org

For example, if the goal is to design a derivative with enhanced stability, computational models can predict how different substituents on the decalin ring would affect the molecule's electronic structure and susceptibility to hydrolysis. rsc.org If a derivative is being designed for a specific biological target, molecular docking simulations can be used to predict how well the designed molecules will bind to the target's active site. researchgate.net

This computational pre-screening allows researchers to prioritize a small number of the most promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. ijpsjournal.com The iterative cycle of computational design, synthesis, and testing is a powerful paradigm for developing new molecules with tailored functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cis-Octahydro-4a(2H)-naphthyl acetate?

  • Methodological Answer : The compound can be synthesized via O-acetylation under solvent-free conditions. A typical procedure involves reacting the parent alcohol (5 mmol) with acetyl chloride (6 mmol) in the presence of 1 mol% cobalt(II) chloride catalyst at room temperature. Reaction progress is monitored by gas chromatography (GC). Post-reaction, the product is isolated by ethyl acetate extraction, washed with NaHCO₃ and water, dried over anhydrous Na₂SO₄, and concentrated under vacuum .

Q. What analytical techniques confirm the structural integrity of cis-Octahydro-4a(2H)-naphthyl acetate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Aromatic proton signals in the range of δ 7.16–8.45 ppm (for naphthyl groups) and aliphatic protons (octahydro framework) confirm the structure .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 154.249 (molecular formula C₁₀H₁₈O) validate the molecular weight .

Advanced Research Questions

Q. How to design experiments to investigate interactions between cis-Octahydro-4a(2H)-naphthyl acetate and esterase enzymes?

  • Methodological Answer :

  • Electrophoretic Analysis : Use native PAGE to separate esterase isozymes from biological samples (e.g., insect larvae or plant tissues). Incubate gels with α- or β-naphthyl acetate substrates; enzymatic hydrolysis produces naphthol, which reacts with Fast Blue RR salt to form visible bands. Compare Rf values (e.g., 0.001–0.56) to identify isoform-specific activity .
  • Inhibition Assays : Pre-treat esterases with inhibitors (e.g., eserine, chlorpyrifos) to assess competitive/non-competitive binding. Quantify residual activity spectrophotometrically at 450–550 nm .

Q. How to address contradictions in reported esterase inhibition efficacy using this compound?

  • Methodological Answer :

  • Substrate Specificity : Test α- vs. β-naphthyl acetate derivatives, as non-specific esterases may exhibit divergent activity (e.g., α-NAE vs. ANAE) .
  • Population Variability : Compare enzyme susceptibility across biological populations (e.g., P. gossypii larvae treated with plant oils) using absorbance values (e.g., 0.083–0.773) to quantify resistance .

Q. What quantitative methods assess esterase activity using cis-Octahydro-4a(2H)-naphthyl acetate as a substrate?

  • Methodological Answer :

  • Spectrophotometry : Measure absorbance of hydrolyzed α-naphthol at 450–550 nm after incubation with enzyme extracts. Standardize results using control samples (e.g., untreated P. gossypii larvae) .
  • Electrophoretic Quantification : Calculate relative band intensities or Rf values (Table 2, ) to compare esterase isoform expression across experimental conditions.

Q. How to modify the compound’s structure to explore structure-activity relationships in enzyme interactions?

  • Methodological Answer :

  • Acyl Group Variation : Replace the acetate group with other acylating agents (e.g., propionyl or butyryl chloride) and test hydrolysis rates with esterases .
  • Stereochemical Probes : Synthesize trans-isomers or introduce substituents (e.g., halogens) to evaluate steric/electronic effects on enzyme binding .

Data Contradiction Analysis

  • Example : Discrepancies in esterase inhibition studies may arise from substrate choice (α- vs. β-naphthyl acetate) or biological variability (e.g., resistant vs. susceptible insect populations). Resolve by:
    • Repeating assays with standardized substrates and inhibitors (e.g., fenitrothion for esterase inhibition) .
    • Normalizing activity data to protein concentration using methods like the Lowry assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.